(4S)-4-methyloxane-2-carboxylic acid
Description
(4S)-4-Methyloxane-2-carboxylic acid is a chiral heterocyclic carboxylic acid featuring a six-membered oxane (tetrahydropyran) ring substituted with a methyl group at the 4S position and a carboxylic acid group at the 2-position.
Properties
Molecular Formula |
C7H12O3 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
(4S)-4-methyloxane-2-carboxylic acid |
InChI |
InChI=1S/C7H12O3/c1-5-2-3-10-6(4-5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6?/m0/s1 |
InChI Key |
LIBFSTFJECGZRQ-ZBHICJROSA-N |
Isomeric SMILES |
C[C@H]1CCOC(C1)C(=O)O |
Canonical SMILES |
CC1CCOC(C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-Methyltetrahydro-2H-pyran-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a 4-methyl-1,5-diol, under acidic conditions to form the tetrahydropyran ring. The carboxylic acid group can then be introduced through oxidation reactions.
Industrial Production Methods
Industrial production of (4S)-4-Methyltetrahydro-2H-pyran-2-carboxylic acid typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-Methyltetrahydro-2H-pyran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The hydrogen atoms on the tetrahydropyran ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols.
Scientific Research Applications
(4S)-4-Methyltetrahydro-2H-pyran-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (4S)-4-Methyltetrahydro-2H-pyran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, while the tetrahydropyran ring provides structural stability. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Stereoisomeric Variants
(2S,4S)-4-Methyloxane-2-Carboxylic Acid
Heterocyclic Carboxylic Acids with Substituent Variations
2-Chloro-6-Methylpyrimidine-4-Carboxylic Acid (CAS 89581-58-8)
- Structure : Pyrimidine ring with chlorine and methyl substituents.
- Applications : Likely used in medicinal chemistry (e.g., kinase inhibitors).
Comparison :
| Parameter | (4S)-4-Methyloxane-2-CA | 2-Chloro-6-Methylpyrimidine-4-CA |
|---|---|---|
| Core Structure | Oxane ring | Pyrimidine ring |
| Substituents | Methyl, carboxylic acid | Chlorine, methyl, carboxylic acid |
| Reactivity | Moderate (ether linkage) | High (chlorine enhances electrophilicity) |
| Applications | Chiral synthesis | Pharmaceutical intermediates |
Natural Product Derivatives
3-O-Feruloylquinic Acid
Comparison :
- The oxane ring in (4S)-4-methyloxane-2-carboxylic acid lacks the aromatic and polyhydroxylated features of 3-O-feruloylquinic acid, resulting in lower polarity and distinct biological interactions.
Lactone Derivatives with Stereochemical Complexity
(4S,6Z)- and (4S,6E)-6-Dodecen-4-olide
- Structure : Macrolactones with double bond geometry (Z/E) at the 6-position.
- Properties : Synthesized via Grignard reactions and hydrogenation (Lindlar catalyst); 49%–64% yield .
- Applications : Milk flavor enhancers due to stereospecific odor profiles.
Research Findings and Implications
- Stereochemistry Matters : The (4S) configuration in lactones like (4S,6Z)-6-dodecen-4-olide enhances flavor potency, suggesting analogous stereochemical effects in this compound’s applications .
- Functional Group Impact : Chlorine in pyrimidine derivatives increases reactivity but complicates safety profiles, whereas methyl groups in oxanes improve lipophilicity .
- Natural vs. Synthetic : Natural derivatives (e.g., 3-O-feruloylquinic acid) exhibit complex substituents, while synthetic analogs prioritize stereochemical control for targeted applications .
Biological Activity
(4S)-4-methyloxane-2-carboxylic acid, also known as (2S,4S)-4-methyltetrahydro-2H-pyran-2-carboxylic acid, is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 144.17 g/mol. The compound features a carboxylic acid functional group attached to a methyloxane structure, which allows for significant reactivity and interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Studies have suggested that this compound possesses antimicrobial effects, making it a candidate for further investigation in the development of antimicrobial agents.
- Anti-inflammatory Activity : Preliminary findings indicate potential anti-inflammatory properties, which could be beneficial in treating various inflammatory conditions.
- Interactions with Biomolecules : The carboxylic acid group facilitates hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially influencing metabolic pathways.
Synthesis Methods
Various synthetic routes have been explored to produce this compound. These methods often involve the use of natural amino acids or commercially available aldehydes under specific reaction conditions. For example, the synthesis may include:
- Oxidation : Utilizing oxidizing agents such as potassium permanganate or chromium trioxide to modify the carboxylic acid group.
- Reduction : Employing reducing agents like lithium aluminum hydride to yield different derivatives.
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with similar compounds based on their structural and functional characteristics:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Methyloxane-2-carboxylic acid | C7H12O3 | A bio-based solvent used for extraction |
| 4-Methyltetrahydro-2H-pyran-4-carboxylic acid | C7H12O3 | Similar structure but different functional properties |
| Acetic Acid | C2H4O2 | Simple carboxylic acid with widespread use |
| Benzoic Acid | C7H6O2 | Aromatic carboxylic acid with preservative properties |
Case Studies and Research Findings
Several studies have focused on the biological activity and potential therapeutic applications of this compound:
- Antimicrobial Activity Study : A recent study investigated the antimicrobial effects of various derivatives of this compound against common pathogens. Results indicated significant inhibition zones, suggesting its potential as an antimicrobial agent.
- Anti-inflammatory Mechanism Investigation : Another research effort aimed to elucidate the anti-inflammatory mechanisms of this compound. In vitro assays demonstrated its ability to reduce pro-inflammatory cytokine production in immune cells.
- Potential Drug Development : Ongoing research is exploring this compound as a precursor in drug synthesis, particularly for developing new antihypertensive medications due to its structural analogies with known ACE inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
